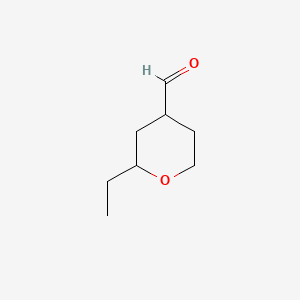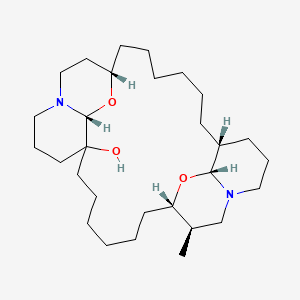![molecular formula C11H11ClO B570771 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1384840-00-9](/img/structure/B570771.png)
4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol. It is used as a chemical reagent in the synthesis of various derivatives, particularly carboxamide derivatives, which are known for their microbiocidal properties.
Preparation Methods
The synthesis of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common method includes the reaction of cycloheptanone with aromatic aldehydes and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) solvent . This method is known for its excellent yields, simple operation, and mild conditions .
Chemical Reactions Analysis
4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.
Scientific Research Applications
4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is widely used in scientific research for the synthesis of carboxamide derivatives, which have microbiocidal propertiesAdditionally, the compound is used in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its role as a chemical reagent in the synthesis of microbiocidal carboxamide derivatives. These derivatives exert their effects by targeting microbial cell walls or enzymes, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved depend on the specific derivative synthesized.
Comparison with Similar Compounds
4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a similar structure but with the chlorine atom at a different position, which can lead to different reactivity and applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound has a hydroxyl group instead of a chlorine atom, which significantly alters its chemical properties and potential applications .
4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific chlorine substitution, which makes it particularly useful in the synthesis of microbiocidal derivatives.
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-3-5-8-4-1-2-7-10(13)11(8)9/h3,5-6H,1-2,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBLIRRDVHYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

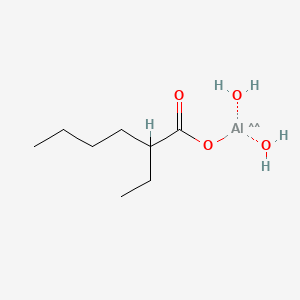
![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)
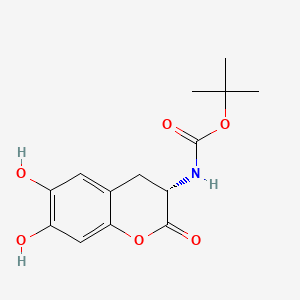
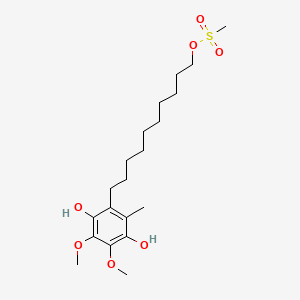
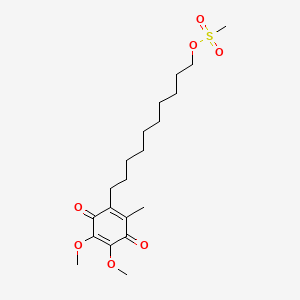
![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)
